molecular formula C25H25N3O3S B2405236 N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 902281-12-3

N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2405236
CAS No.: 902281-12-3
M. Wt: 447.55
InChI Key: WXWABAFBWIXCQD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has recently gained attention in scientific research for its potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves multi-step reactions that typically include:

  • Formation of the thieno[3,2-d]pyrimidine core: : This step usually involves the condensation of appropriate thiophene derivatives with suitable nitriles under controlled conditions, often using catalysts like Lewis acids.

  • Phenethyl group addition: : Introducing the phenethyl group typically involves a Friedel-Crafts alkylation or similar coupling reaction.

  • Cyclopentyl substitution: : The cyclopentyl group is introduced through an alkylation reaction, often using cyclopentyl halides in the presence of a strong base.

  • Acetamide formation: : The final acetamide moiety is added via amidation, involving reagents like acetic anhydride and amines.

Industrial Production Methods

Scaling up these reactions for industrial production requires optimization of yields, purity, and cost-efficiency. Common strategies include:

  • Batch reactors: : Used for controlled addition of reactants and temperature management.

  • Flow reactors: : Provide continuous processing and better heat transfer, ideal for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: : Reducing agents can convert specific functional groups, often used to modulate its properties.

  • Substitution: : Halogenation, nitration, and sulfonation reactions modify the compound for various applications.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, or other peroxides.

  • Reduction: : NaBH4, LiAlH4 in an inert atmosphere.

  • Substitution: : Halogens like Cl2 or Br2 in the presence of a catalyst such as AlCl3.

Major Products Formed

The major products depend on the reagents and conditions, but typically include:

  • Oxidized derivatives like N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.

  • Reduced forms with altered functional groups.

  • Substituted compounds with new functional groups like halides, nitro, or sulfonic acid.

Scientific Research Applications

N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has diverse applications, including:

  • Chemistry: : Used as a starting material for the synthesis of complex molecules.

  • Medicine: : Investigated for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

  • Industry: : Used in the development of specialized materials and chemical processes.

Mechanism of Action

The exact mechanism of action varies depending on the application, but generally involves:

  • Molecular Targets: : Targets include enzymes, receptors, and specific protein sites.

  • Pathways Involved: : Engages in pathways like signal transduction, gene expression modulation, and metabolic regulation. It often acts through binding and inhibiting specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds include other substituted thienopyrimidines, such as:

  • N-cyclohexyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Shares structural similarities but differs in the cyclohexyl group.

  • N-cyclopentyl-2-(2,4-dioxo-3-(4-methoxyphenethyl)-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure with a methoxy-substituted phenethyl group.

These comparisons highlight the uniqueness of N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide in terms of its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c29-21(26-18-10-4-5-11-18)16-28-22-19-12-6-7-13-20(19)32-23(22)24(30)27(25(28)31)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWABAFBWIXCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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